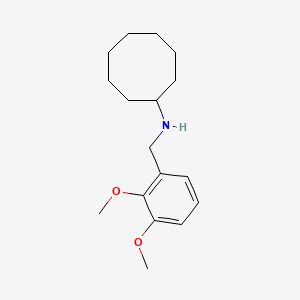
N-(2,3-dimethoxybenzyl)cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethoxybenzyl)cyclooctanamine, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has been used in scientific research to study its mechanism of action and its potential therapeutic applications. Synthesis Method: The synthesis of DOB involves the reaction of 2,3-dimethoxybenzyl bromide with cyclooctanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified and crystallized to obtain pure DOB. Scientific Research Application: DOB has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that DOB acts as a serotonin receptor agonist, specifically binding to the 5-HT2A and 5-HT2C receptors. This mechanism of action is similar to that of other psychedelic drugs such as LSD and psilocybin. Mechanism of Action: The exact mechanism of action of DOB is not fully understood, but it is believed to produce its psychedelic effects by altering the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as perception, thought, and consciousness. DOB also affects the activity of other brain regions such as the amygdala, which is involved in emotional processing. Biochemical and Physiological Effects: DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and behavior. Advantages and Limitations for Lab Experiments: DOB has several advantages for lab experiments, including its high potency, long duration of action, and ability to produce consistent effects across different subjects. However, its use is limited by ethical and safety concerns, as well as legal restrictions on the use of psychedelic drugs in research. Future Directions: There are several potential future directions for research on DOB and other psychedelic drugs. These include investigating their potential therapeutic applications for conditions such as depression, anxiety, and addiction, as well as studying their effects on brain function and connectivity using neuroimaging techniques. Additionally, there is a need for further research on the safety and efficacy of these drugs, as well as their potential risks and benefits for different populations.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-12-8-9-14(17(16)20-2)13-18-15-10-6-4-3-5-7-11-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNLTXIAAUKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dimethoxybenzyl)cyclooctanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)


![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)